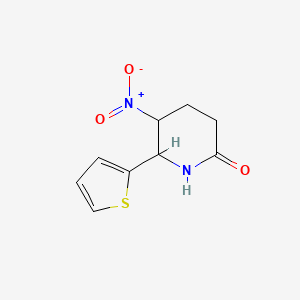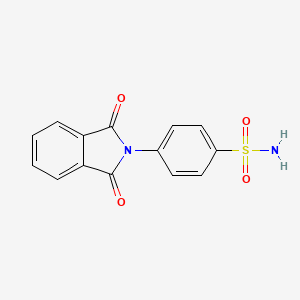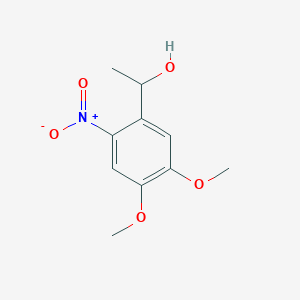
5-nitro-6-(thiophen-2-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-6-(thiophen-2-yl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound features a nitro group at the 5th position, a thiophene ring at the 6th position, and a piperidin-2-one core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-(thiophen-2-yl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by cyclization with a piperidine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-6-(thiophen-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-nitro-6-(thiophen-2-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-nitro-6-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and piperidin-2-one core contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitro-2-thiophenecarboxaldehyde
- 6-Nitro-2-thiophenecarboxylic acid
- 5-Nitro-2-thiophenemethanol
Uniqueness
5-nitro-6-(thiophen-2-yl)piperidin-2-one is unique due to its specific substitution pattern and the presence of both a nitro group and a thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
5-nitro-6-thiophen-2-ylpiperidin-2-one |
InChI |
InChI=1S/C9H10N2O3S/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12) |
Clave InChI |
NXGSXROJOVXBSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B8804026.png)



![2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE](/img/structure/B8804074.png)




![(2,4-Dihydroxypyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B8804115.png)
